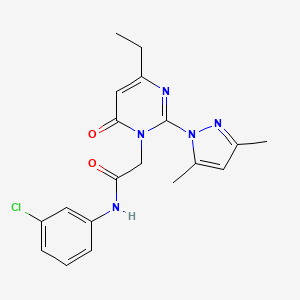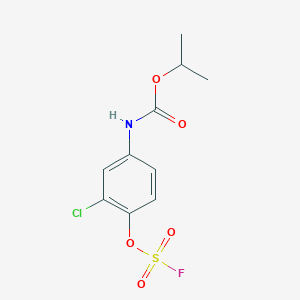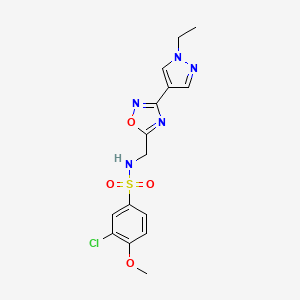![molecular formula C11H10F3NO B2424730 N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 2361657-29-4](/img/structure/B2424730.png)
N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide, commonly known as MTFP, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. MTFP belongs to the family of amides and is widely used as a tool to investigate various biological processes.
Mécanisme D'action
MTFP acts as a potent and selective inhibitor of the Kv1.3 potassium channel, which is expressed in various cells, including T cells, B cells, and macrophages. The Kv1.3 channel plays a critical role in the activation and proliferation of immune cells, making it an attractive target for the development of immunomodulatory drugs. MTFP binds to the channel pore and blocks the flow of potassium ions, leading to the depolarization of the cell membrane and the inhibition of cell activation.
Biochemical and Physiological Effects
MTFP has been shown to have various biochemical and physiological effects on cells. MTFP inhibits the proliferation and activation of T cells, which play a critical role in the immune response. MTFP also inhibits the production of cytokines, such as IL-2 and IFN-γ, which are involved in the regulation of immune responses. Moreover, MTFP has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MTFP has several advantages for use in lab experiments. It is a potent and selective inhibitor of the Kv1.3 channel, making it an attractive tool for investigating the role of the channel in various biological processes. Moreover, MTFP has a high affinity for the channel pore, making it a useful probe for studying the structure and function of the channel. However, MTFP has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
MTFP has significant potential for future research in various fields, including immunology, pharmacology, and neuroscience. Future research could focus on developing new analogs of MTFP with improved solubility and reduced toxicity. Moreover, MTFP could be used as a tool to investigate the role of the Kv1.3 channel in various diseases, including autoimmune disorders and cancer. Furthermore, MTFP could be used to develop new immunomodulatory drugs for the treatment of various diseases.
Méthodes De Synthèse
MTFP can be synthesized using various methods, including the Heck reaction, Suzuki coupling, and Sonogashira coupling. The most commonly used method for synthesizing MTFP is the Heck reaction, which involves the reaction of 2-methyl-6-(trifluoromethyl)iodobenzene with acrylamide in the presence of a palladium catalyst. The reaction yields MTFP with high purity and yield.
Applications De Recherche Scientifique
MTFP has a wide range of applications in scientific research, particularly in the field of biochemistry and pharmacology. MTFP is used as a tool to investigate the role of various biological processes, including cell signaling, gene expression, and protein-protein interactions. MTFP is also used to study the mechanism of action of various drugs and to identify potential drug targets. Moreover, MTFP has been used to study the structure and function of ion channels, which play a critical role in the regulation of various physiological processes.
Propriétés
IUPAC Name |
N-[2-methyl-6-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-3-9(16)15-10-7(2)5-4-6-8(10)11(12,13)14/h3-6H,1H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHYCXJKVKUDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2424648.png)
![N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2424649.png)

![4-butoxy-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2424651.png)

![Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2424657.png)
![4-(N,N-diethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2424659.png)
![7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide](/img/structure/B2424660.png)


![4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2424665.png)
![3-((4-(3-chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2424666.png)
![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2424668.png)
